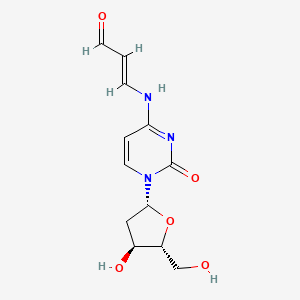

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine

Description

2'-Deoxy-N-(3-oxo-1-propenyl)cytidine (OPdC) is an exocyclic DNA adduct, a type of damage to the DNA molecule. It is formed through the reaction of 2'-deoxycytidine (B1670253) with unsaturated aldehydes, which are themselves products of lipid peroxidation and prostaglandin (B15479496) biosynthesis. This process is significant as it represents a link between oxidative stress, lipid breakdown, and genetic damage.

The formation of OPdC primarily involves the reaction of 2'-deoxycytidine with malondialdehyde (MDA) and acrolein. MDA, a well-known product of polyunsaturated fatty acid peroxidation, is a key endogenous precursor to this DNA lesion. The reaction of acrolein with deoxycytidine also leads to the formation of OPdC, highlighting multiple pathways to its creation within a biological system.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O5 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

(E)-3-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]prop-2-enal |

InChI |

InChI=1S/C12H15N3O5/c16-5-1-3-13-10-2-4-15(12(19)14-10)11-6-8(18)9(7-17)20-11/h1-5,8-9,11,17-18H,6-7H2,(H,13,14,19)/b3-1+/t8-,9+,11+/m0/s1 |

InChI Key |

YNSCAHIKWMTQMP-CZBLIFJMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N/C=C/C=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)NC=CC=O)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Properties

The chemical synthesis of OPdC is crucial for its identification and for studying its biological consequences. One established method involves the reaction of 2'-deoxycytidine (B1670253) with 3-ethoxyacrolein diethyl acetal (B89532) under acidic conditions, followed by purification using high-performance liquid chromatography (HPLC).

Structurally, OPdC is characterized by an oxo-propenyl group attached to the exocyclic amino group of the cytidine (B196190) base. Its stability has been a subject of study; under acidic conditions, it can undergo hydrolysis to release the unmodified deoxycytidine base and the aldehyde precursor.

Structural Characterization and Biophysical Impact of N2 Opdg in Dna

Advanced Spectroscopic Analyses for Structural Elucidation

High-resolution spectroscopic techniques are pivotal in elucidating the three-dimensional structures of DNA duplexes containing lesions like N2-OPdG. These methods provide detailed insights into atomic-level conformational changes.

For the major acrolein adduct, γ-OH-1,N2-propano-2'-deoxyguanosine (γ-OH-PdG), NMR analysis has shown a fascinating structural duality. In aqueous solution, the adduct exists in a stable, ring-closed form. researchgate.netnih.gov However, when incorporated into a DNA duplex and paired with deoxycytidine (dC), the exocyclic ring opens, allowing the modified base to form a standard Watson-Crick base pair. researchgate.netnih.gov This structural adaptation helps explain the low mutagenicity of this particular adduct. researchgate.net

In contrast, the minor but more mutagenic isomer, α-OH-PdG, induces a different conformational change. nih.gov NMR studies have shown that at the lesion site, the α-OH-PdG adduct rotates around the glycosidic bond to adopt a syn conformation. nih.gov This contrasts with the typical anti conformation found in canonical B-DNA. This syn orientation is stabilized by pairing with a protonated cytosine (dC+) under slightly acidic conditions (pH 5.9). nih.gov NMR studies also detect pH-dependent conformational transitions for PdG adducts when paired opposite purines. iaea.org Isotope-edited NMR has also been employed to characterize the formation and structure of conjugates between γ-OH-PdG and peptides, confirming the insertion of the modified guanine (B1146940) into the duplex. nih.gov

Specific NOEs provide detailed insights into the local conformation at the adduct site. For the α-OH-PdG adduct, NOE peaks between the adduct's H8 proton and the imino proton of the 5'-flanking guanine confirm the syn conformation adopted by the damaged residue. nih.gov The presence of these NOEs indicates proper base-stacking interactions despite the lesion. nih.gov The analysis of the relative magnitudes of NOEs between aromatic protons and sugar protons (H1', H2', H2'') helps to define the glycosidic torsion angles and sugar pucker conformations of the nucleotides within the helix. nih.gov The time-dependent buildup of NOEs can be complex and is not always simply related to the inverse sixth power of the distance between protons, requiring sophisticated analysis to refine structural models. wesleyan.edu

Molecular Modeling and Computational Chemistry Studies

Molecular modeling and computational chemistry, often guided by experimental data from NMR, provide detailed energetic and structural models of DNA containing N2-OPdG adducts. nih.gov

Restrained molecular dynamics (MD) simulations are used to generate three-dimensional models of adducted DNA that are consistent with NMR-derived distance and torsion angle restraints. nih.gov These computational models have been crucial in visualizing the orientation of PdG adducts within the DNA double helix. wikipedia.orglibretexts.orgnih.gov

For the α-OH-PdG lesion, MD simulations confirm the syn conformation predicted by NMR data. nih.gov These models show the Hoogsteen edge of the α-OH-PdG base positioned to interact with its partner cytosine. nih.gov In contrast, models for the γ-OH-PdG adduct show that after its ring-opening, it can be accommodated in an anti conformation that allows for normal Watson-Crick pairing, causing minimal distortion to the helix. researchgate.net Molecular modeling of γ-OH-PdG-peptide conjugates suggests that the peptide moiety is positioned in the minor groove of the DNA, with the adducted base pair retaining Watson-Crick hydrogen bonding. acs.org

Computational studies allow for a detailed analysis of the non-covalent interactions that stabilize DNA structure, including base stacking and hydrogen bonding. researchgate.netmdpi.com The presence of an N2-OPdG adduct can significantly alter these interactions.

In the case of the α-OH-PdG•dC+ pair, molecular models reveal a distinct hydrogen-bonding pattern involving the adduct's Hoogsteen edge and the protonated cytosine. nih.gov Refined structures show that the duplex typically forms two hydrogen bonds between the amino and imino protons of dC+ and the O6 and N7 atoms of the adduct. nih.gov Furthermore, these models identify intra-residue hydrogen bonds that help stabilize the adduct in its syn conformation. Specifically, a hydrogen bond can form between the adduct's exocyclic N2-H group and a backbone phosphate (B84403) oxygen, and an additional bond may form between the α-OH group and the same phosphate. nih.gov

Stacking interactions can also be affected. While the α-OH-PdG adduct in a syn conformation can still participate in stacking with neighboring base pairs, related exocyclic adducts have been shown to perturb π-stacking interactions, particularly in certain sequence contexts, leading to significant chemical shift perturbations in NMR spectra. nih.govresearchgate.net

Effects on DNA Duplex Stability and Conformation

Thermal denaturation studies, which measure the melting temperature (Tm) of a DNA duplex, provide a quantitative measure of its stability. The presence of a 1,N2-ethenodeoxyguanosine adduct, which is structurally related to PdG, was found to significantly decrease the stability of a DNA duplex. nih.gov As shown in the table below, the modified duplex exhibited a 14 °C drop in Tm compared to its unmodified counterpart at neutral pH, indicating substantial destabilization. nih.gov

Conversely, the covalent linkage of a peptide (KWKK) to DNA via the γ-OH-PdG adduct has been shown to thermally stabilize the duplex. nih.govacs.org This suggests that subsequent reactions of the initial adduct can have opposing effects on duplex stability. The chemical stability of some related adducts, such as the ring-opened form of M1G, has been shown to depend on the maintenance of the duplex structure; thermal denaturation can cause the adduct to revert to its original form. pnas.org

| DNA Duplex | pH | Tm (°C) | ΔTm (°C) | Reference |

|---|---|---|---|---|

| Unmodified Duplex | 7.0 | 53 | - | nih.gov |

| 1,N2-εdG Modified Duplex | 7.0 | 39 | -14 | nih.gov |

Thermal Denaturation Profile and Melting Temperature (Tm) Changes

The thermal stability of DNA duplexes containing lesions provides insight into the extent of helical distortion. The melting temperature (Tm) is the temperature at which half of the double-stranded DNA dissociates into single strands. wikipedia.org This denaturation process can be monitored by observing the increase in UV absorbance at 260 nm as the DNA melts. researchgate.net The presence of a DNA adduct can disrupt the hydrogen bonding and base-stacking interactions that stabilize the duplex, typically leading to a decrease in Tm.

Studies on DNA oligodeoxynucleotides containing site-specific N2-dG adducts have shown that the degree of destabilization depends on the nature of the adduct and its local sequence context. While specific Tm data for N2-OPdG were not found in the provided search results, the general principle is that adducts that cause significant helical distortion or disrupt Watson-Crick base pairing will lower the Tm. For instance, the 1,N2-propanodeoxyguanosine (PdG) adduct, which is structurally related to N2-OPdG, has been shown to be accommodated within the DNA helix, though it can still influence duplex stability. nih.govnih.gov The change in heat capacity (ΔCp) upon denaturation is another important thermodynamic parameter, and for DNA, this value is non-zero, which has implications for calculating and comparing Tm values accurately. nih.gov

Table 1: Conceptual Impact of N2-dG Adducts on DNA Thermal Stability

| DNA Duplex | Adduct | Expected Change in Tm | Underlying Cause |

|---|---|---|---|

| Unmodified Control | None | Reference Value | Normal Watson-Crick base pairing and stacking |

| Adducted Duplex | N2-OPdG | Decrease | Potential disruption of hydrogen bonds and base stacking |

Minor Structural Perturbations Induced by N2-OPdG in Oligodeoxynucleotides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structures of DNA duplexes in solution. nih.govresearchgate.netpsu.edu Studies on various N2-guanine adducts reveal that the extent of structural perturbation can range from minimal to significant. For many N2-dG adducts, the lesion can be accommodated within the DNA helix without causing major distortions. nih.govnih.gov

Spatial Positioning of the 3-oxo-1-propenyl Moiety within the DNA Minor Groove

The positioning of an adduct within the DNA structure is critical to its recognition and processing by cellular machinery. The N2-exocyclic amino group of guanine, where the 3-oxo-1-propenyl group attaches, is located in the minor groove of the DNA double helix. Consequently, adducts formed at this position are expected to reside in the minor groove.

NMR structural studies of various N2-dG adducts confirm this positioning. For example, the bulky N2-BPDE-dG adduct, derived from benzo[a]pyrene, intercalates into the DNA helix from the minor groove. nih.gov Smaller N2-alkyl-dG adducts also position their modifying group within the minor groove, which can interfere with processes like transcription. nih.gov Given this consistent finding for adducts at the N2 position of guanine, the 3-oxo-1-propenyl moiety of N2-OPdG is spatially positioned within the DNA minor groove. This placement can influence the binding of DNA polymerases and repair enzymes, ultimately affecting the biological consequences of the lesion.

Table 2: Summary of Structural Characteristics of N2-Guanine Adducts

| Structural Feature | Observation for N2-dG Adducts | Implication for N2-OPdG |

|---|---|---|

| Overall Helix Conformation | Largely maintained as B-form DNA | The duplex likely retains its overall B-form structure. |

| Location of Perturbation | Localized to the adduct site and flanking base pairs | Structural distortions are expected to be minor and local. |

| Adduct Positioning | Modifying group resides in the minor groove | The 3-oxo-1-propenyl group is positioned in the minor groove. |

| Glycosyl Bond Conformation | Typically remains in the anti conformation | The adducted base is likely to remain intrahelical. |

Compound Index

Recognition by DNA Repair Mechanisms

The structural distortion caused by N²-dG adducts can trigger cellular DNA repair systems. The primary pathway implicated in the removal of such helix-distorting lesions is Nucleotide Excision Repair (NER).

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgembopress.org Research on N²-dG adducts and structurally similar exocyclic lesions indicates that NER is a key pathway for their removal. Studies have shown that various N²-alkyl-dG adducts, such as N²-ethylguanine (N²-EtG) and N²-n-butyl-dG (N²-nBu-dG), are recognized and repaired by the NER pathway in human cells. nih.govoup.comoup.com The repair of these lesions was found to be dependent on functional NER proteins like XPA. nih.gov Similarly, 1,N²-ethenoguanine (εG) and propanodeoxyguanosine (PdG), which are also exocyclic guanosine (B1672433) adducts, are substrates for the NER machinery in both mammalian and bacterial cells. nih.govnih.gov Given that N²-OPdG introduces a flexible propenal moiety to the exocyclic amino group of guanine, it is expected to cause significant helical distortion, making it a likely target for recognition and excision by the NER pathway.

The NER process involves the recognition of the lesion, followed by dual incisions in the damaged strand on either side of the adduct, removal of the resulting oligonucleotide fragment, and synthesis of a new DNA patch using the undamaged strand as a template. wikipedia.org For N²-dG adducts, this process prevents the lesions from blocking DNA replication or transcription and averts their potential mutagenic consequences. nih.gov

Interaction with DNA Polymerases during Replication Bypass

When DNA damage like N²-OPdG is not removed prior to DNA replication, the replicative DNA polymerase typically stalls at the lesion. To overcome this blockage and complete replication, cells employ a DNA damage tolerance mechanism known as translesion synthesis (TLS), which is carried out by specialized, lower-fidelity DNA polymerases.

The efficiency and fidelity of bypassing N²-dG adducts are highly dependent on both the specific structure of the adduct and the identity of the TLS polymerase involved. Replicative polymerases, such as human polymerase δ, are generally blocked by these lesions. nih.gov However, several Y-family TLS polymerases, including polymerase η (Pol η), polymerase κ (Pol κ), and Rev1, are capable of bypassing N²-dG adducts, albeit with varying outcomes.

For example, studies on N²-alkyl-dG lesions in E. coli showed that these adducts impede DNA replication, with bypass efficiencies ranging from approximately 27% to 37%. nih.gov In human cells, Pol κ has been shown to bypass N²-ethyl-Gua efficiently and with remarkably high fidelity, correctly inserting cytosine. nih.gov In contrast, the bypass of the bulkier 1,N²-ethenoguanine (εG) adduct by human Pol η is significantly slower than replication of an undamaged template and is highly error-prone. nih.govnih.gov The ability of a polymerase to bypass a lesion is a critical factor, as inefficient bypass can lead to stalled replication forks, which may collapse and cause more severe forms of DNA damage, such as double-strand breaks.

| Adduct | Polymerase | Bypass Efficiency | Fidelity |

| N²-Et-dG | E. coli Pol II | 36.5% | Error-free |

| N²-nBu-dG | E. coli Pol II | 31.5% | Error-free |

| N²-ethyl-Gua | Human Pol κ | High | High (Error-free) |

| 1,N²-ethenoguanine (εG) | Human Pol η | Slower than undamaged DNA | Low (Error-prone) |

| N²-MEG-dG | Human Pol κ | High | High (Error-free) |

This table presents a summary of findings on the bypass efficiency and fidelity for various N²-dG adducts by different DNA polymerases. Data compiled from multiple research sources. nih.govnih.govnih.govresearchgate.net

The nucleotide incorporated opposite an N²-dG adduct by a TLS polymerase is a crucial determinant of the lesion's mutagenic potential. For N²-OPdG specifically, in vitro replication by the Klenow fragment of E. coli DNA polymerase I resulted in the correct insertion of dC, suggesting that this particular adduct may be less miscoding than its ring-closed counterpart, M₁dG. nih.gov

However, studies with other N²-dG adducts and human TLS polymerases reveal a more complex and often error-prone pattern. For the 1,N²-ethenoguanine (εG) adduct, human Pol η is the most active in bypass but exhibits a strong preference for inserting an incorrect nucleotide, following the order dGTP > dATP > dCTP. nih.govvanderbilt.edu This misincorporation of guanine or adenine (B156593) leads to G→C and G→T transversions. Human Pol ι and Pol κ, when encountering εG, show similar rates of incorporation for dTTP and dCTP. nih.gov In contrast, human Pol κ demonstrates high fidelity when bypassing the smaller N²-ethyl-Gua adduct, almost exclusively inserting the correct dCTP. nih.gov Human Rev1, known for its role as a dCTP transferase, can readily incorporate dCTP opposite various N²-dG adducts. nih.gov This polymerase-dependent nucleotide preference highlights a key mechanism through which N²-dG adducts can lead to specific mutation signatures.

| Adduct | Polymerase | Nucleotide Insertion Preference |

| N²-OPdG | Klenow Fragment | dCTP (Correct) |

| 1,N²-ethenoguanine (εG) | Human Pol η | dGTP > dATP > dCTP (Error-prone) |

| 1,N²-ethenoguanine (εG) | Human Pol ι | dTTP ≈ dCTP |

| 1,N²-ethenoguanine (εG) | Human Pol κ | dTTP ≈ dCTP |

| N²-ethyl-Gua | Human Pol κ | dCTP (Correct, High Fidelity) |

This table summarizes the nucleotide insertion preferences of various DNA polymerases when encountering N²-OPdG and related N²-dG adducts. Data compiled from multiple research sources. nih.govnih.govnih.gov

Structural studies, primarily using X-ray crystallography, have provided critical insights into how TLS polymerases accommodate bulky N²-dG adducts in their active sites. These studies reveal how the flexibility of the polymerase active site and the conformational properties of the adduct dictate the outcome of translesion synthesis.

For the 1,N²-ethenoguanine (εG) adduct, crystal structures of human Pol η in complex with the damaged DNA show that the adducted guanine rotates from its normal anti conformation around the glycosidic bond to a syn conformation. nih.govvanderbilt.edu This rotation places the bulky etheno ring away from the incoming nucleotide, but it disrupts the standard Watson-Crick hydrogen bonding face. In this syn conformation, the Hoogsteen edge of the damaged guanine is presented to the incoming dNTP, which favors pairing with purines. This structural arrangement explains the observed preference of Pol η to mis-insert dGTP or dATP opposite the εG lesion. nih.govvanderbilt.edu The active site of Pol η is more open and less constraining than that of high-fidelity polymerases, allowing it to accommodate this distorted base pair geometry. mdpi.com These structural findings underscore how the interplay between the adduct's conformation and the polymerase's architecture leads to mutagenic bypass.

The presence of N²-OPdG and related adducts in the DNA template has significant consequences for the fidelity and continuity of DNA replication. These lesions act as roadblocks to high-fidelity replicative polymerases, necessitating the recruitment of TLS polymerases to prevent replication fork collapse.

The outcome of this bypass event is a critical juncture for the cell. If an accurate and efficient TLS polymerase like Pol κ is recruited to bypass a small adduct like N²-ethyl-Gua, replication can proceed with minimal genetic alteration. nih.gov However, if a more error-prone polymerase like Pol η is utilized, or if the adduct is particularly disruptive like εG, the bypass is likely to be mutagenic, introducing base substitutions at the site of the lesion. nih.govvanderbilt.edu The choice of which TLS polymerase is recruited to a stalled fork is a complex process, but it ultimately determines whether the N²-dG adduct results in a mutation. nih.govresearchgate.net Therefore, while TLS is a vital damage tolerance mechanism that allows cells to survive in the face of DNA damage, it comes at the cost of decreased replication fidelity, contributing to the mutagenic potential of adducts like N²-OPdG.

Dna Repair

The persistence of DNA adducts like OPdC can lead to mutations if not corrected before DNA replication. The primary mechanism for the removal of such lesions from the mammalian genome is nucleotide excision repair (NER). This complex repair pathway recognizes and excises a short stretch of DNA containing the bulky adduct, which is then replaced with the correct sequence. The efficiency of NER in repairing OPdC can influence the mutagenic outcome of this type of DNA damage.

Biological Consequences and Functional Implications of N2 Opdg Adducts

Mutagenic Spectrum and Potential

The mutagenic properties of N2-OPdG are intrinsically linked to its precursor, 3-(2-deoxy-β-D-erythro-pentofuranosyl)pyrimido[1,2-α]purin-10(3H)-one (M1dG). M1dG is a major DNA adduct formed from endogenous mutagens such as malondialdehyde. In duplex DNA, M1dG can exist in equilibrium with its ring-opened form, N2-OPdG, particularly when opposite a cytosine base. nih.govresearchgate.net This dynamic relationship is crucial to understanding its biological impact.

Research indicates that N2-OPdG is significantly less mutagenic than its ring-closed precursor, M1dG. nih.gov The conversion of M1dG to the N2-OPdG form is thought to facilitate more efficient bypass by DNA polymerases. nih.gov The opened propenyl chain of N2-OPdG is positioned in the minor groove of the DNA, which allows for standard Watson-Crick hydrogen bonding with the opposing cytosine. researchgate.net This structural arrangement may explain why the N2-OPdG form is bypassed more readily and with higher fidelity, contributing to the observation that M1dG is only weakly mutagenic when opposite a deoxycytidine. nih.govresearchgate.net

An attractive hypothesis suggests that the ring-opening of M1dG to N2-OPdG within the active site of a DNA polymerase, such as human DNA polymerase η, could account for its more facile bypass and reduced mutagenicity compared to other related adducts that cannot undergo this structural change. nih.gov

Studies on the mutagenicity of M1dG, the precursor to N2-OPdG, reveal a distinct pattern of mutations. The primary mutations observed are base pair substitutions, predominantly G→A and G→T transversions. nih.gov

Frameshift mutations have also been strongly associated with M1dG, but their occurrence is highly dependent on the DNA sequence context. nih.gov M1dG was found to induce -1 and -2 frameshift mutations when located within a repetitive sequence of CpG dinucleotides but not in a non-reiterated sequence. nih.gov This suggests that the adduct's ability to cause insertions or deletions is influenced by the local DNA environment. There is a compelling hypothesis that the ring-opened N2-OPdG form may be the actual lesion responsible for frameshift mutagenesis, as its structure could potentially stabilize a slipped mispairing intermediate. nih.gov

| Adduct | Mutation Type | Details | Reference |

|---|---|---|---|

| M1dG (N2-OPdG precursor) | Base Pair Substitution | Predominantly G→A and G→T mutations. | nih.gov |

| M1dG (N2-OPdG precursor) | Frameshift Mutation | Induces -1 and -2 frameshifts, but only in repetitive sequences (e.g., (CpG)4). | nih.gov |

Several cellular factors can influence the frequency and type of mutations arising from N2-OPdG and its precursor, M1dG.

DNA Sequence Context: The surrounding DNA sequence plays a critical role. As noted, frameshift mutations are induced by M1dG only in specific reiterated sequences. nih.gov The position of the adduct within such a sequence can also affect mutation frequency. nih.gov

DNA Repair Pathways: The cellular capacity for DNA repair is a key determinant of mutagenicity. M1dG is recognized and can be repaired by both the nucleotide excision repair (NER) and mismatch repair (MMR) systems. nih.gov Consequently, in cells deficient in these repair pathways, the mutagenic frequency of the adduct is expected to increase.

Replication vs. Repair: The fate of the M1dG adduct is determined by a competition between cellular processes. In human cells, M1dG can be oxidized to another adduct, 6-oxo-M1dG, often more rapidly than it is removed by NER. nih.gov This balance between enzymatic repair, chemical modification, and DNA replication past the adduct ultimately dictates the likelihood of a mutation occurring.

Role in DNA Damage Response Pathways

The primary cellular defense against bulky, helix-distorting DNA lesions like M1dG is the Nucleotide Excision Repair (NER) pathway. nih.govmdpi.com NER is a versatile mechanism that recognizes and removes a wide variety of structurally unrelated DNA damage. mdpi.commdpi.com The process involves the coordinated action of over 30 proteins that recognize the lesion, excise a short oligonucleotide containing the damage, and then synthesize a new, correct DNA strand. mdpi.comresearchgate.net

The involvement of NER in processing M1dG is supported by evidence showing that the adduct is more mutagenic in cells with deficient NER systems. The NER pathway operates through two sub-pathways: global genome NER (GG-NER), which scans the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.govresearchgate.net It is through these surveillance mechanisms that the cell identifies and removes M1dG adducts, thereby mitigating their mutagenic potential before they can be converted to the N2-OPdG form or otherwise cause replication errors.

In Vitro and Cellular Model Systems for Biological Studies

Escherichia coli has been an invaluable model system for elucidating the mutagenic properties of DNA adducts, including M1dG. A common approach involves site-specific mutagenesis experiments where an oligonucleotide containing a single, defined adduct is incorporated into a viral or plasmid vector, such as M13. nih.govnih.gov

This vector is then introduced into E. coli cells. As the vector replicates, the adduct may be bypassed by the host cell's DNA polymerases, leading to mutations. The frequency and type of mutations are determined by analyzing the progeny vectors. This is often accomplished by:

Phenotypic Screening: Using reporter genes like lacZα, where mutations can be detected by a color change in bacterial colonies on specific media. nih.gov

Differential Hybridization: Probing the replicated vector DNA with specific oligonucleotide probes that can distinguish between the original (unmutated) sequence and various possible mutations. nih.gov

DNA Sequencing: Directly sequencing the relevant region of the progeny vectors to identify all genetic alterations.

These bacterial assays have been instrumental in establishing that M1dG induces both base pair substitutions and sequence-dependent frameshifts. nih.govnih.gov They also allow for the study of mutagenicity in different genetic backgrounds, for example, by using E. coli strains that are deficient in specific DNA repair pathways to understand the role of those pathways in processing the adduct. nih.gov

Mammalian Cell-Based Assays (e.g., COS-7)

Mammalian cell lines, including the frequently utilized COS-7 line derived from monkey kidney tissue, are instrumental in toxicological studies to assess the impact of DNA adducts on cellular processes. ontosight.aiwikipedia.org These cells provide a biological system to investigate the genotoxicity, mutagenicity, and cytotoxicity of various compounds. While specific studies focusing exclusively on 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine are not extensively detailed in the available literature, the broader research on acrolein-induced DNA damage in various mammalian cell lines offers significant insights into the potential functional implications of such cytidine (B196190) adducts.

Acrolein is known to be both cytotoxic and mutagenic in mammalian cells, such as Chinese hamster ovary (CHO) cells. nih.gov Studies have also demonstrated that acrolein induces a concentration-dependent increase in cell killing and mutations in nucleotide excision repair (NER) deficient human cells, highlighting the role of DNA repair pathways in mitigating its harmful effects. nih.gov The genotoxic and cytotoxic effects in human cells can sometimes be complex and cell-type dependent. nih.gov

Research into the genotoxicity of the major acrolein-deoxyguanosine adduct (γ-OH-PdG) in human cell lines like HeLa and xeroderma pigmentosum (XP) cells has shown that this adduct is only marginally miscoding, leading to G→T and G→A base substitutions at a low frequency. nih.gov In contrast, a model adduct lacking a hydroxyl group was found to be more miscoding. nih.gov This suggests that the specific chemical structure of the adduct plays a crucial role in its biological consequences.

Furthermore, acrolein has been shown to inhibit DNA repair mechanisms in normal human bronchial epithelial cells and human urothelial cells. nih.govoncotarget.com This inhibition of repair pathways can exacerbate the mutagenic potential of any DNA adducts formed, including those with deoxycytidine. nih.govoncotarget.com The binding of acrolein to DNA has been observed to coincide with mutational patterns in the p53 tumor suppressor gene, a finding of significant implication for carcinogenesis. nih.gov

COS-7 cells, being a fibroblast-like cell line, are a relevant model for such investigations. cos-7.com They are susceptible to DNA damage and can be used to study the effects of specific DNA lesions on DNA replication, transcription, and repair. ontosight.ainih.gov While direct experimental data on this compound in COS-7 cells is not presently available, the established methodologies for studying DNA adducts in this and other mammalian cell lines provide a clear framework for future research.

The following table summarizes findings from studies on acrolein-derived DNA damage in various mammalian cell lines, which can be extrapolated to infer the potential consequences of this compound.

| Cell Line | Adduct Studied | Observed Biological Consequences |

| Chinese Hamster Ovary (CHO) | General Acrolein Adducts | Cytotoxicity and Mutagenicity. nih.gov |

| Human Xeroderma Pigmentosum (XPA) | General Acrolein Adducts | Concentration-dependent cell killing and mutation increase. nih.gov |

| HeLa, XP-A, XP-V | γ-OH-PdG (Acrolein-dG) | Marginally miscoding; induced G→T and G→A substitutions. nih.gov |

| Normal Human Bronchial Epithelial Cells | General Acrolein Adducts | Inhibition of DNA repair; adduct formation in the p53 gene. nih.govnih.gov |

| Human Urothelial Cells | General Acrolein Adducts | Inhibition of nucleotide excision and base excision repair. oncotarget.com |

Analytical Methodologies for N2 Opdg Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N2-OPdG, serving to isolate the adduct from complex biological mixtures, including unmodified nucleosides and other DNA lesions. This separation is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of DNA adducts from hydrolyzed DNA samples. In the context of N2-OPdG analysis, reverse-phase HPLC is frequently employed. This method separates molecules based on their hydrophobicity, allowing the slightly more nonpolar N2-OPdG adduct to be resolved from the canonical deoxycytidine.

Offline HPLC can be used as a robust cleanup and enrichment step prior to mass spectrometry analysis. nih.gov Fractions corresponding to the retention time of the adduct are collected, effectively removing the bulk of the sample matrix and concentrating the analyte. nih.gov This pre-purification significantly enhances the sensitivity and reliability of subsequent quantification by mass spectrometry. nih.gov The quantification of unmodified 2'-deoxynucleosides is often performed in parallel using HPLC with UV detection (HPLC-UV) at 260 nm. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller sub-2 µm particles, UPLC systems operate at higher pressures to achieve superior resolution, greater sensitivity, and much faster analysis times. researchgate.net For the analysis of N2-OPdG and other modified nucleosides, UPLC can provide a dramatic reduction in run time, often to as little as 14 minutes per sample, without compromising the quality of the separation. researchgate.net This high-throughput capability is invaluable for studies involving a large number of biological samples. The enhanced resolution is particularly beneficial for separating isomeric adducts and distinguishing them from other closely related DNA modifications. researchgate.net

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC/UHPLC) |

|---|---|---|

| Primary Use | Isolation, purification, and enrichment of adducts from complex mixtures. nih.gov | High-resolution separation for rapid and sensitive quantification. researchgate.net |

| Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | Longer (e.g., 30-60 min) | Shorter (e.g., ~14 min). researchgate.net |

| Resolution | Good | Excellent; superior separation of closely related compounds. researchgate.net |

| Sensitivity | Standard | Enhanced due to sharper, narrower peaks. researchgate.net |

Mass Spectrometry for High-Sensitivity Identification

Mass spectrometry (MS) is the definitive method for the sensitive and specific detection of DNA adducts. When coupled with liquid chromatography, it provides both structural information and accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for quantifying N2-OPdG in biological samples. nih.gov This technique combines the powerful separation capabilities of HPLC or UPLC with the high specificity and sensitivity of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. nih.gov

In the MS/MS process, a specific precursor ion corresponding to the protonated N2-OPdG molecule is selected in the first quadrupole. This ion is then fragmented through collision-induced dissociation, and a specific, stable product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and drastically reduces chemical noise, enabling the detection of adducts at very low levels (femtomole range or lower). mdpi.comresearchgate.net This methodology allows for the analysis of N2-OPdG from as little as 100 µg of DNA. nih.gov

Application of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is considered the "gold standard" for the accurate quantification of DNA adducts. nih.gov This method involves the use of a stable isotope-labeled analogue of N2-OPdG (e.g., containing ¹⁵N, ¹³C, or ²H) as an internal standard. nih.govresearchgate.net This labeled standard is chemically identical to the analyte and co-elutes during chromatography, but it is distinguishable by its higher mass in the mass spectrometer. nih.gov

The internal standard is added to the biological sample at the earliest possible stage, typically before DNA hydrolysis and sample processing. nih.gov By doing so, it compensates for any loss of the analyte during sample preparation, extraction, and analysis, thereby correcting for variations in recovery and ionization efficiency. nih.gov The ratio of the signal from the endogenous N2-OPdG to that of the known amount of the added labeled standard allows for highly accurate and reproducible quantification. researchgate.net

| Technique | Principle | Key Advantage | Common Ionization Source |

|---|---|---|---|

| LC-MS/MS | Separation by LC followed by mass analysis of a specific precursor-to-product ion transition (MRM). mdpi.com | High specificity and sensitivity; structural confirmation. nih.gov | Electrospray Ionization (ESI). nih.gov |

| Isotope Dilution MS | Quantification based on the ratio of the natural analyte to a co-processed stable isotope-labeled internal standard. nih.gov | Highest accuracy and precision; corrects for sample loss and matrix effects. nih.govresearchgate.net | Electrospray Ionization (ESI). nih.gov |

Strategies for Site-Specific Incorporation of Adducts into Oligonucleotides for Research

To investigate the biological consequences of N2-OPdG, such as its effects on DNA replication and repair, it is essential to synthesize oligonucleotides containing the adduct at a defined position. Several strategies have been developed to achieve this site-specific incorporation.

The primary method involves the chemical synthesis of a modified N2-OPdG phosphoramidite (B1245037) building block. nasa.gov This phosphoramidite can then be incorporated into a growing oligonucleotide chain at any desired position using standard automated solid-phase DNA synthesis protocols. mtu.edu This approach allows for the creation of custom DNA strands with a single, precisely placed adduct.

An alternative is a post-synthetic modification strategy. nih.gov This involves synthesizing an oligonucleotide containing a precursor or "activated" nucleobase at the target site. nih.gov For instance, an oligonucleotide containing a reactive precursor can be synthesized and purified. Subsequently, this oligonucleotide is treated with a reactive synthon that specifically modifies the precursor base to form the desired N2-OPdG adduct. nih.gov This method is particularly useful for adducts that may not be stable under the conditions of standard phosphoramidite chemistry. mtu.edu The successful synthesis and purification of these modified oligonucleotides are typically confirmed using HPLC and MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight) mass spectrometry. nih.gov

Future Directions and Emerging Research Areas

Comprehensive Elucidation of Biological Roles and Pathways

A primary future objective is the complete elucidation of the biological consequences of 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine formation in cellular systems. While the mutagenicity of acrolein-derived deoxyguanosine (Acr-dG) adducts is well-documented, the specific biological roles and metabolic pathways associated with the deoxycytidine adduct remain largely unexplored. nih.govnih.gov Future research should focus on:

Mutagenic Signature: Determining the specific mutational spectra induced by this compound during DNA replication. This involves site-specifically incorporating the adduct into a vector and analyzing the resulting mutations after replication in various cell lines. Understanding its unique mutagenic signature will be crucial for linking exposure to acrolein with specific cancer types.

Transcriptional Interference: Investigating the impact of this adduct on the process of transcription. The presence of the adduct could stall or bypass transcription machinery, leading to altered gene expression. Studies are needed to identify which genes are particularly susceptible to this form of damage and the downstream consequences of their altered expression.

Cellular Signaling Pathways: Exploring how the presence of this compound triggers cellular signaling cascades. This includes the activation of DNA damage response (DDR) pathways, cell cycle checkpoints, and apoptosis. mdpi.comnih.gov Identifying the key proteins that recognize this adduct and initiate a cellular response is a critical next step.

Advanced Structural Characterization and Dynamic Studies

A detailed understanding of the three-dimensional structure of this compound within the DNA double helix is fundamental to comprehending its biological effects. High-resolution structural data can provide insights into how this adduct disrupts normal DNA conformation and interacts with cellular machinery. nih.govnih.govnih.gov Emerging research in this area will likely involve:

High-Resolution Structural Analysis: Employing advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the precise atomic structure of oligonucleotides containing this adduct. nih.gov These studies will reveal how the adduct alters local DNA geometry, including base pairing and helical parameters.

Computational Modeling and Dynamics: Utilizing computational chemistry to perform molecular dynamics simulations of DNA containing this compound. scilit.comuleth.cachemrxiv.org These simulations can provide valuable information on the dynamic behavior of the adducted DNA, including its conformational flexibility and the stability of different structural states. This will be crucial for understanding how the adduct is recognized by DNA repair enzymes.

Comparative Structural Studies: Comparing the structural perturbations induced by the deoxycytidine adduct with those of the more extensively studied deoxyguanosine adducts. nih.gov Such comparisons will help to elucidate why different adducts may have varying biological outcomes and are repaired with different efficiencies.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately and sensitively detect this compound in biological samples is paramount for molecular epidemiology studies and for assessing human exposure to acrolein. While methods exist for the general detection of acrolein-DNA adducts, there is a need for probes and assays that are specific for the deoxycytidine adduct. nih.govnih.govberkeley.edu Future developments in this area are expected to include:

Monoclonal Antibodies: The generation of high-affinity monoclonal antibodies that specifically recognize the this compound structure. nih.gov These antibodies could be utilized in various immunoassays, such as ELISA and immunohistochemistry, to quantify the adduct in cellular DNA.

Mass Spectrometry-Based Approaches: The refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the sensitive and specific quantification of this adduct. nih.govnih.gov This includes the synthesis of isotopically labeled internal standards to ensure analytical accuracy.

Fluorescent Probes: The design and synthesis of novel fluorescent probes that can selectively bind to the adduct. mdpi.commdpi.com Such probes could enable the visualization of the adduct within cells and tissues, providing spatial information about its distribution.

Interplay of N2-OPdG with Other DNA Damage and Repair Networks

Repair Pathway Redundancy and Crosstalk: Determining if other DNA repair pathways, such as Base Excision Repair (BER) or Homologous Recombination (HR), can contribute to the repair of this compound, particularly when the primary NER pathway is compromised. scielo.brnih.govmdpi.com Understanding the crosstalk between different repair networks is essential for a complete picture of cellular defense mechanisms. mdpi.com

Synergistic Effects with Other Lesions: Investigating the combined biological effects of this compound and other types of DNA damage, such as oxidative lesions or bulky adducts from other environmental carcinogens. It is possible that the presence of multiple lesions in close proximity could have synergistic effects on mutagenicity and cytotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2'-Deoxy-N-(3-oxo-1-propenyl)cytidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions at the N4 position of 2'-deoxycytidine. For example, the 3-oxo-1-propenyl group can be introduced via acylation or Michael addition under controlled pH and temperature. Reaction optimization may include using anhydrous solvents (e.g., DMF or DMSO) and catalysts like pyridine derivatives to enhance regioselectivity . Continuous flow reactors and automated synthesis platforms improve reproducibility and yield in small-scale research settings .

Q. What analytical techniques are most effective for detecting and quantifying this compound in biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is optimal due to its sensitivity and specificity. Challenges include distinguishing the compound from endogenous deoxynucleosides and addressing matrix effects. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 with ion-exchange properties) improves recovery rates in urine or plasma samples . Calibration curves should span attomole to femtomole ranges to ensure detection at low physiological concentrations .

Q. How does the 3-oxo-1-propenyl moiety influence the stability and reactivity of 2'-deoxycytidine derivatives?

- Methodological Answer : The 3-oxo-1-propenyl group introduces electrophilic reactivity, making the compound prone to nucleophilic attack at the α,β-unsaturated ketone site. Stability studies under physiological conditions (pH 7.4, 37°C) should monitor hydrolysis or tautomerization using nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy. Storage recommendations include inert atmospheres and desiccated environments to prevent degradation .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating the biological activity of this compound in hypoxic tumor environments?

- Methodological Answer : Hypoxia-inducible factor (HIF)-1α pathways may alter the compound’s uptake or metabolism. In vitro models should use 3D tumor spheroids or co-culture systems with stromal cells to mimic low-oxygen microenvironments. Dose-response studies must account for reduced prodrug activation under hypoxia, validated via LC-MS quantification of intracellular metabolites .

Q. How can researchers resolve contradictions in data regarding the tautomeric forms of this compound under physiological conditions?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol or amino-imino forms) can be characterized using X-ray crystallography or computational modeling (DFT calculations). Comparative NMR analysis in deuterated buffers (D2O vs. DMSO-d6) reveals solvent-dependent tautomer prevalence. Biological assays should control for pH and ionic strength to minimize confounding effects .

Q. What methodologies enable simultaneous analysis of this compound alongside other modified nucleosides in complex biological samples?

- Methodological Answer : Multi-analyte UHPLC-MS/MS panels with isotope-labeled internal standards (e.g., ¹⁵N- or ¹³C-labeled analogs) address variability. Unlike ribonucleosides, deoxynucleosides lack cis-diol groups, necessitating boronate-free SPE protocols. Method validation should include spike-recovery experiments in pooled matrices to confirm specificity and linearity .

Q. How does the compound’s interaction with DNA repair enzymes inform its potential as a chemotherapeutic agent?

- Methodological Answer : Enzymatic assays (e.g., with thymidine phosphorylase or DNA polymerase β) assess competitive inhibition kinetics. Structural analogs like floxuridine derivatives provide mechanistic insights; crystallographic studies of enzyme-ligand complexes identify critical binding residues. In vivo efficacy is evaluated using xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.